Caco-2 Intestinal Epithelial Cell Viability: Magnesium Pidolate vs. Citrate, Lactate, and Chloride
In a direct head-to-head Caco-2 human intestinal epithelial monolayer study comparing seven magnesium salts at equimolar Mg²⁺ concentrations, magnesium pidolate demonstrated statistically significantly higher cell viability than magnesium citrate (p = 0.0286), magnesium lactate (p = 0.0327), and magnesium chloride (p = 0.0063) following 24-hour incubation . The mean viability for magnesium pidolate was 89.98% ± 1.61%, compared with magnesium citrate at 80.39% ± 7.47%, magnesium lactate at 75.03% ± 12.06%, and magnesium chloride at 70.35% ± 31.15% . At the highest concentration tested (8 mM), magnesium pidolate maintained viability at 101.74% of untreated control, whereas magnesium oxide dropped to 26.69%, magnesium lactate to 80.56%, and magnesium chloride to 81.89% .
| Evidence Dimension | Caco-2 cell viability (% of untreated control after 24 h) at 8 mM Mg²⁺ treatment |
|---|---|
| Target Compound Data | Magnesium pidolate: 101.74% (8 mM) and 89.98% ± 1.61% (mean across concentrations) |
| Comparator Or Baseline | Magnesium citrate: 97.40% (8 mM), 80.39% ± 7.47% (mean). Magnesium lactate: 80.56% (8 mM), 75.03% ± 12.06% (mean). Magnesium chloride: 81.89% (8 mM), 70.35% ± 31.15% (mean). Magnesium oxide: 26.69% (8 mM). |
| Quantified Difference | Pidolate viability exceeds citrate by 4.34 absolute percentage points at 8 mM; exceeds lactate by 21.18 points; exceeds chloride by 19.85 points; exceeds oxide by 75.05 points. Statistical significance confirmed at p < 0.05 for pidolate vs. citrate, lactate, chloride. |
| Conditions | Caco-2 human colorectal adenocarcinoma cell line cultured as differentiated monolayer; equimolar Mg²⁺ treatments at 0.8–8 mM; 24 h incubation; viability assessed by FACS (propidium iodide exclusion); n ≥ 3 independent experiments. |
Why This Matters
Higher epithelial cell viability at equivalent magnesium loading directly reduces the risk of osmotic-diarrheal side effects that limit dosing of magnesium citrate, chloride, and oxide in oral solid and liquid dosage forms, supporting a wider therapeutic window for magnesium pidolate in high-dose supplementation regimens.
- [1] Kyselovič J, Gazova A, Valaskova S, Chomanicova N, Adamickova A, Salingova B. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption. Physiol Res. 2021;70(Suppl 1):S31-S41. doi:10.33549/physiolres.934772 View Source
